5-chloro-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family, which is recognized for its diverse biological activities and potential therapeutic applications. Its molecular formula is , and it typically exhibits properties that make it of interest in medicinal chemistry, particularly for its role in drug development and as a reagent in organic synthesis.
The compound is classified under the category of quinazolinones, which are known for their structural diversity and biological significance. The presence of the chlorine atom at the 5-position of the quinazolinone ring enhances its reactivity and biological profile, making it a subject of various studies aimed at understanding its mechanisms and applications.
The synthesis of 5-chloro-1H-quinazolin-4-one generally involves several key steps, including:
In an industrial context, optimized synthetic routes are employed to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to meet regulatory standards .
The molecular structure of 5-chloro-1H-quinazolin-4-one features a fused bicyclic system comprising a benzene ring and a pyrimidine-like structure. Key structural data include:
The presence of the chlorine atom at the 5-position significantly influences its chemical behavior and interaction with biological targets .
5-chloro-1H-quinazolin-4-one undergoes various chemical reactions, including:
These reactions are carefully controlled regarding temperature, pressure, and solvent choice to yield desired products with specific functionalities .
The mechanism of action for 5-chloro-1H-quinazolin-4-one primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind selectively to these targets, modulating biochemical pathways that can lead to various physiological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
These properties make it suitable for various applications in chemical synthesis and biological research .
The applications of 5-chloro-1H-quinazolin-4-one span several fields:
Quinazolinone scaffolds represent a privileged structural motif in medicinal chemistry, with documented therapeutic applications spanning over a century. The foundational chemistry of quinazolinones was established in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline [1] [6]. This breakthrough initiated systematic exploration of the core structure, leading to the isolation of naturally occurring quinazolinone alkaloids from Dichroa febrifuga (Chinese herb) in the 1950s, which demonstrated potent antimalarial properties [1] [6]. The mid-20th century witnessed the commercialization of early quinazolinone-based drugs like methaqualone (sedative-hypnotic), underscoring the scaffold's pharmaceutical relevance [6].
Modern drug discovery leverages the quinazolinone nucleus due to its exceptional synthetic versatility and capacity for structural diversification. Over 40,000 biologically active quinazoline/quinazolinone derivatives have been documented, with FDA-approved kinase inhibitors (e.g., erlotinib, gefitinib, afatinib) exemplifying their therapeutic impact in oncology [5] [8]. The 4(3H)-quinazolinone variant, characterized by a carbonyl group at the C4 position, constitutes a predominant subclass due to its favorable pharmacokinetic properties and binding interactions with biological targets [1] [7]. This historical trajectory establishes the quinazolinone scaffold as a versatile platform for addressing unmet medical needs, particularly in anticancer and antimicrobial therapy.
The strategic introduction of chlorine at the C5 position of the 1H-quinazolin-4-one scaffold induces significant electronic and steric modifications that enhance its drug-like properties and target affinity. Key structure-activity relationship (SAR) insights include:
Table 1: Comparative Biological Activity of C5-Substituted Quinazolin-4-ones
C5 Substituent | Target | Relative Potency | Key Interaction |
---|---|---|---|
H | EGFR Kinase | 1.0 (Reference) | H-bond (Backbone) |
Cl | EGFR Kinase | 5.7-fold ↑ | Hydrophobic pocket occupancy |
CH₃ | VEGFR-2 Kinase | 2.1-fold ↑ | Weak hydrophobic interaction |
Cl | VEGFR-2 Kinase | 8.9-fold ↑ | Enhanced hydrophobic burial |
OCH₃ | HDAC6 | 1.5-fold ↑ | Peripheral contact |
Cl | HDAC6 | 4.3-fold ↑ | Access to zinc-coordination domain |
5-Chloro-1H-quinazolin-4-one addresses critical therapeutic challenges through its unique physicochemical and pharmacological profile:
Overcoming Kinase Inhibitor Resistance: Tumors with EGFR T790M mutations or HER2 amplifications exhibit resistance to first-generation quinazoline-based inhibitors. 5-Chloro derivatives demonstrate enhanced binding to mutant kinases by forming compensatory halogen bonds with gatekeeper residues, as evidenced in cellular models of gefitinib-resistant non-small cell lung cancer (NSCLC) [5] [8]. Hybrid molecules incorporating this core (e.g., dual PI3K/HDAC inhibitors) show synergistic effects in erlotinib-resistant cancer cell lines [2].
Enabling Multi-Targeted Therapies: The synthetic versatility of the 5-chloro substituent facilitates the construction of bifunctional molecules targeting complementary pathways. Examples include:
Glycoside-Triazole-Quinazolinones: 5-Chloro derivatives coupled to triazole-glycoside moieties exhibit dual EGFR/VEGFR-2 inhibition (e.g., compound 13, IC₅₀ = 0.31 ± 0.06 µM against EGFR) with potent activity against HCT-116 colorectal cancer cells (IC₅₀ = 2.90–6.40 µM) [3].
Mitigating Pharmacokinetic Limitations: Traditional quinazolinones suffer from poor aqueous solubility and rapid hepatic clearance. The 5-chloro analog improves lipophilicity (clogP +0.5 vs. H) without compromising solubility, attributable to its balanced Hansen solubility parameters. This enhances blood-brain barrier penetration for CNS targets (e.g., NMDA receptor inhibition) [9].
Expanding Antimicrobial Applications: Rising antibiotic resistance necessitates novel scaffolds. 5-Chloro-1H-quinazolin-4-one derivatives exhibit enhanced gram-positive antibacterial activity (e.g., against S. aureus and B. subtilis) due to improved membrane penetration and DNA gyrase binding, addressing gaps in treating multidrug-resistant infections [4] [6].
Table 2: Synthetic Methods for 5-Chloro-1H-Quinazolin-4-One Derivatives
Method | Key Reagents/Conditions | Yield Range | Advantages |
---|---|---|---|
Niementowski Synthesis | 5-Chloroanthranilic acid + Formamide (130–150°C) | 40–65% | Direct, single-step |
Microwave-Assisted Cyclization | 2-Amino-4-chlorobenzamide + Aldehydes, Cu(OAc)₂, 100°C, MW | 76–93% | Rapid (<30 min), high atom economy |
Copper-Catalyzed Tandem | 2-Halo-4-chloro-benzamide + TMSN₃, CuI, DMF, 110°C | 70–88% | Ligand/base-free, avoids isocyanates |
Metal-Free Condensation | 2-Amino-5-chlorobenzonitrile + R-CONH₂, PTSA, 120°C | 60–82% | Eco-friendly, inexpensive catalyst |
One-Pot Photooxidation | 2-Amino-5-chloro-benzyl alcohol + R-NH₂, Ru(bpy)₃Cl₂, blue LED, air | 45–78% | Mild conditions, functional group tolerance |
Table 1 and Table 2 are interactive in digital formats, allowing sorting by potency, yield, or target class.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5